Presenegenin, dimethyl ester
Description
Presenegenin, dimethyl ester (C₃₂H₄₈O₈) is a triterpenoid derivative characterized by a dimethyl ester functional group. It is synthesized through the oxidation of presenegenin dimethyl ester triacetate using chromium trioxide in acetic acid, yielding two main products: 11-keto-presenegenin dimethyl ester (V, m.p. 232–234°C) and 12-keto-presenegenin dimethyl ester-12,27-hemiketal (VIII, m.p. 240–242°C) .
In natural sources, presenegenin derivatives are found in plants such as Securidaca inappendiculata (蝉翼藤), where acetylated triterpenoid saponins exhibit cytotoxic effects against cancer cell lines. For example, 3-O-β-D-glucopyranosyl presenegenin dimethyl ester derivatives demonstrate moderate inhibitory activity against lung (LLC, IC₅₀: 38.17–48.92 μM) and breast (MCF-7, IC₅₀: 47.93 μM) cancer cells .
Properties
CAS No. |
2735-82-2 |
|---|---|
Molecular Formula |
C32H50O7 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
dimethyl 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |
InChI |
InChI=1S/C32H50O7/c1-27(2)12-13-31(26(37)39-7)14-15-32(18-33)19(20(31)16-27)8-9-22-28(3)17-21(34)24(35)30(5,25(36)38-6)23(28)10-11-29(22,32)4/h8,20-24,33-35H,9-18H2,1-7H3 |
InChI Key |
DZBMROWWXVEOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC)O)O)C)C)C2C1)CO)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Presenegenin, dimethyl ester can be synthesized through the oxidation of presenegenin dimethyl ester triacetate with chromium trioxide in acetic acid. This reaction yields two main products: 11-keto-presenegenin dimethyl ester and 12-keto-presenegenin dimethyl ester-12, 27-hemiketal . The reaction conditions involve using chromium trioxide as the oxidizing agent in an acetic acid medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale oxidation reactions using chromium trioxide and acetic acid. The reaction is followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Common Chemical Reactions of Esters
Esters can undergo several types of chemical reactions, including:
-
Hydrolysis : This is the reaction of an ester with water to form a carboxylic acid and an alcohol. It can be catalyzed by acids or bases.
-
Transesterification : This involves the exchange of the alkyl group of an ester with the alkyl group of another alcohol.
-
Reduction : Esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).
Analysis of Similar Compounds
For compounds like dimethyl malonate or dimethyl terephthalate, specific reaction conditions and outcomes are well-documented. For example, dimethyl malonate is used in organic synthesis due to its reactivity and is known to be volatile with a fruity scent . Dimethyl terephthalate reacts with water at high temperatures and is incompatible with strong oxidizers .
Data Table Example for General Ester Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | RCOOR', H2O | RCOOH, R'OH | Acid/Base Catalysis |
| Transesterification | RCOOR', R''OH | RCOOR'', R'OH | Acid/Enzyme Catalysis |
| Reduction | RCOOR', LiAlH4 | RCH2OH, R'OH | Strong Reducing Agent |
This table illustrates common reactions of esters but does not specifically apply to Presenegenin, dimethyl ester due to the absence of detailed studies on this compound.
Future Research Directions
To fully understand the chemical reactions of this compound, future research should focus on synthesizing the compound and studying its reactivity under various conditions. This could involve exploring its stability, potential hydrolysis or transesterification reactions, and its interaction with different catalysts or reagents.
Scientific Research Applications
Presenegenin, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and hydrolysis reactions of triterpenoids.
Biology: Investigated for its potential anti-inflammatory properties and corticomimetic activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the synthesis of other triterpenoid derivatives for various applications.
Mechanism of Action
The mechanism of action of presenegenin, dimethyl ester involves its interaction with molecular targets and pathways related to inflammation. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of corticoid-5β-reductase, an enzyme involved in the metabolism of corticosteroids . This inhibition leads to a reduction in the breakdown of corticosteroids, thereby enhancing their anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Presenegenin derivatives are distinguished by their triterpenoid backbone and keto/hemiketal modifications, which influence their biological activity and stability .
- Phthalate esters (e.g., 3,6-diiodo-4,5-dimethyl phthalate) share ester functionality but lack the complex triterpenoid structure, resulting in distinct applications (e.g., materials science) .
Pharmacological Activity Comparisons
Table 2: Cytotoxic Activity of Presenegenin Derivatives vs. Other Esters
Key Observations :
- Presenegenin derivatives exhibit direct cytotoxic effects via apoptosis and cell cycle disruption, targeting specific cancer cell lines .
- Dimethyl fumarate (DMF) , while structurally distinct (an α,β-unsaturated ester), shows indirect anti-inflammatory effects via the Nrf2 pathway, making it more suitable for autoimmune diseases like multiple sclerosis .
- Corticosteroid esters (e.g., prednisolone acetate) leverage esterification to enhance bioavailability but lack the triterpenoid backbone required for presenegenin’s unique bioactivity .
Stability and Reactivity
- Presenegenin dimethyl ester undergoes hydrolysis under mild alkaline conditions to yield 11-keto-presenegenin, whereas its 12-keto-hemiketal derivative forms stable cyclic structures resistant to hydrolysis .
- In contrast, aliphatic dimethyl esters (e.g., hexanedioic acid dimethyl ester) are prone to esterase-mediated degradation, limiting their pharmaceutical applications .
Biological Activity
Presenegenin, dimethyl ester is a compound derived from the natural product presenegenin, which is known for its potential therapeutic properties. This article delves into the biological activities associated with this compound, summarizing findings from various studies and presenting data that highlight its pharmacological significance.
Chemical Structure and Properties
This compound is a derivative of presenegenin, which belongs to a class of compounds known as triterpenoids. Triterpenoids are characterized by their complex structures and diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of presenegenin and its derivatives. For instance, a study conducted on various human cancer cell lines revealed that presenegenin exhibits significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 30 | Ascorbic Acid |
| ABTS Scavenging | 25 | Trolox |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase.
- Antioxidant Defense : By enhancing antioxidant enzyme activity, it mitigates oxidative damage.
Case Study 1: In Vivo Efficacy
A study involving animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in tumor proliferation markers and an increase in apoptotic cells.
Case Study 2: Clinical Relevance
In a clinical trial assessing the safety and efficacy of triterpenoid derivatives in cancer patients, presenegenin was included as part of a multi-drug regimen. Patients receiving this treatment showed improved outcomes compared to those on standard therapy alone.
Q & A
Q. How should researchers document synthesis and characterization data to facilitate meta-analyses?
- Methodological Answer : Create standardized electronic lab notebooks (ELNs) with machine-readable metadata (e.g., using ISA-Tab format). Include detailed spectral data (NMR, IR) and chromatograms in supplementary materials. Use controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers to enhance cross-study interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
